molecular formula C14H14N2O5 B13801973 Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

Cat. No.: B13801973
M. Wt: 290.27 g/mol
InChI Key: SRYXQTMUMSOKQT-UHFFFAOYSA-N
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Description

Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group linked to a pyrimidine ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate typically involves the reaction of 3-hydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • Methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
  • Methyl 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
  • Methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Uniqueness: Methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

methyl 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C14H14N2O5/c1-18-11-8-12(19-2)16-14(15-11)21-10-6-4-5-9(7-10)13(17)20-3/h4-8H,1-3H3

InChI Key

SRYXQTMUMSOKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)OC)OC

Origin of Product

United States

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